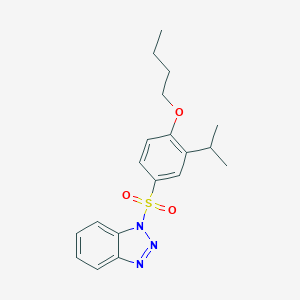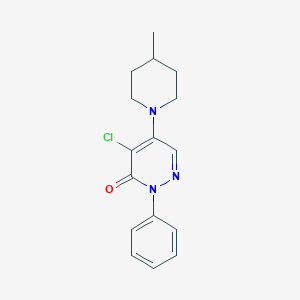
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide, also known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as an anticancer agent. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can selectively detect copper ions in biological samples, making it a potential tool for the diagnosis of copper-related diseases.
In environmental science, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as a marker for wastewater contamination. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be detected in wastewater samples, making it a potential tool for monitoring wastewater contamination.
作用机制
The mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties. In vivo studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can reduce tumor growth in animal models, making it a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide. One area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide derivatives with improved anticancer activity and reduced toxicity. Another area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide-based fluorescent probes for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide and its potential applications in other fields, such as environmental science.
合成方法
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with N-(1-phenylethyl)amine. Both methods have been reported to yield high purity 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide.
属性
产品名称 |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide |
|---|---|
分子式 |
C15H15Cl2NO2S |
分子量 |
344.3 g/mol |
IUPAC 名称 |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10-8-13(16)14(17)9-15(10)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
InChI 键 |
HRXJJJXSCRTMGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)




![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)





